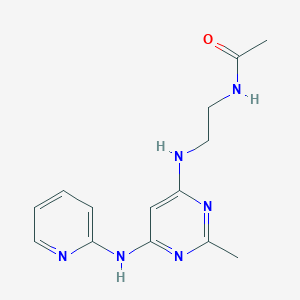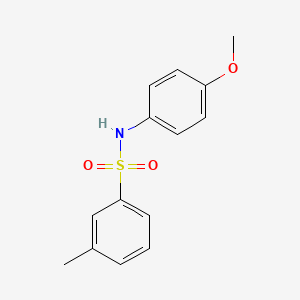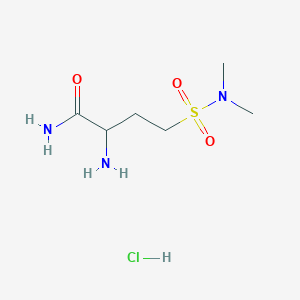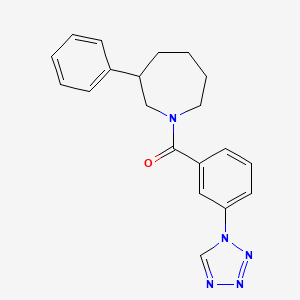
3-(4-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxybenzyl alcohol is a commonly used pharmaceutical intermediate . It has a molecular formula of C10H14O4 and a molar mass of 198.22 .
Synthesis Analysis
The synthesis of 3,4,5-trimethoxybenzyl alcohol involves dissolving 3,4,5-trimethoxybenzaldehyde and sodium borohydride in methanol, stirring for 30 minutes at room temperature, adjusting the pH to 8-9 with dilute hydrochloric acid, extracting with chloroform, and after the organic phase is combined, it is washed with water, dried by anhydrous magnesium sulfate and filtered, and the filtrate is evaporated to remove the solvent to obtain 3,4,5-trimethoxybenzyl alcohol .Molecular Structure Analysis
The molecular structure of 3,4,5-trimethoxybenzyl alcohol is represented by the formula (CH3O)3C6H2CH2OH .Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzyl alcohol has a density of 1.233g/mL at 25°C (lit.), a melting point of 3°C, a boiling point of 228°C at 25mm Hg (lit.), and a flash point of >230°F . It is soluble in chloroform, dichloromethane, ethanol, and ethyl acetate .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Compounds structurally related to 3-(4-(trifluoromethyl)phenyl)-N-(3,4,5-trimethoxybenzyl)propanamide have been studied for their pharmacokinetics and metabolism. For instance, S-1, a selective androgen receptor modulator, was examined in rats to understand its absorption, clearance, distribution, and extensive metabolism, which is crucial for developing therapeutic agents for androgen-dependent diseases (Wu et al., 2006).
Novel Insecticides
Flubendiamide, a compound with a unique chemical structure featuring a trifluoromethyl group similar to this compound, shows potent insecticidal activity against lepidopterous pests, including resistant strains. It is anticipated to play a significant role in integrated pest management programs due to its novel mode of action and safety for non-target organisms (Tohnishi et al., 2005).
Antitumor Agents
The stereochemistry of dihydrofolate reductase inhibitor antitumor agents has been investigated, showing that compounds like "Baker's antifol" and "insoluble Baker's antifol" can serve as reversible and irreversible inhibitors of dihydrofolate reductase, showing promise in cancer chemotherapy. These compounds adopt an extended conformation and are protonated at one of the triazine ring nitrogens, which might be relevant for the research on similar compounds (Camerman et al., 1978).
Photochemistry of Benzyl Derivatives
The photochemistry of 3,5-dimethoxybenzyl compounds has been studied, revealing the generation of 5-methylene-1,3-cyclohexadiene derivatives through various leaving groups. These studies offer insights into the reactivity and potential applications of benzyl derivatives in photochemical processes (DeCosta et al., 2000).
Detection of Metabolites in Prostate Cancer Treatment
The metabolism of flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment, has been explored to understand the formation of reactive toxic metabolites. The detection of new N-oxidized metabolites in human liver microsomes and urine of prostate cancer patients contributes to the knowledge of drug metabolism and potential side effects (Goda et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO4/c1-26-16-10-14(11-17(27-2)19(16)28-3)12-24-18(25)9-6-13-4-7-15(8-5-13)20(21,22)23/h4-5,7-8,10-11H,6,9,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUNUXRXQWPBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B3015880.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B3015885.png)





![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3015893.png)
![2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3015897.png)

![1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3015900.png)

